molecular formula C25H23N3O3 B392760 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B392760
M. Wt: 413.5g/mol
InChI Key: NHGAUEBDSAQESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may start with the condensation of an aromatic aldehyde, a β-ketoester, and an amine in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H23N3O3/c1-25(2)11-18-23(19(29)12-25)22(15-8-9-20-21(10-15)31-14-30-20)17(13-26)24(27)28(18)16-6-4-3-5-7-16/h3-10,22H,11-12,14,27H2,1-2H3

InChI Key

NHGAUEBDSAQESK-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Origin of Product

United States

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